3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound with a unique structure that combines elements of purine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the purine and pyrimidine precursors, followed by their condensation under controlled conditions. Key steps may include:
Formation of the Purine Ring: This can be achieved through the cyclization of appropriate amines and aldehydes.
Formation of the Pyrimidine Ring: This involves the reaction of urea or thiourea with β-dicarbonyl compounds.
Coupling of Rings: The purine and pyrimidine rings are then coupled using a suitable linker, such as a benzyl group, under catalytic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the double bonds within the purine and pyrimidine rings, potentially leading to fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce fully saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The purine and pyrimidine rings are known to interact with biological macromolecules, making this compound a candidate for drug development.
Medicine
Medicinal applications include the investigation of its potential as an anti-cancer or anti-viral agent. The compound’s ability to interfere with nucleic acid metabolism is of particular interest in these fields.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure allows for fine-tuning of these properties through chemical modifications.
Mechanism of Action
The mechanism by which 3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The purine and pyrimidine rings can mimic natural nucleotides, allowing the compound to bind to active sites and inhibit enzymatic activity. This can disrupt cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: A compound used in respiratory medicine, also a purine derivative.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
What sets 3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione apart is its unique combination of purine and pyrimidine rings, along with the specific substitutions on the aromatic rings. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
847377-67-7 |
---|---|
Molecular Formula |
C24H25N5O2 |
Molecular Weight |
415.497 |
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H25N5O2/c1-16-10-11-17(2)18(14-16)15-29-22(30)20-21(26(3)24(29)31)25-23-27(12-7-13-28(20)23)19-8-5-4-6-9-19/h4-6,8-11,14H,7,12-13,15H2,1-3H3 |
InChI Key |
XFFMVCQBJKUILW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=CC=C5)N(C2=O)C |
solubility |
not available |
Origin of Product |
United States |
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